molecular formula C3H5NaO3 B12417455 sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate

sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate

Cat. No.: B12417455
M. Wt: 116.08 g/mol
InChI Key: NGSFWBMYFKHRBD-LHHVLQQYSA-M
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Description

Sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate is a deuterium-labeled compound, often used in scientific research due to its unique isotopic properties. This compound is a derivative of sodium lactate, where the hydrogen atoms at the 2, 3, 3, and 3 positions are replaced with deuterium. The presence of deuterium makes it particularly useful in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate typically involves the deuteration of sodium lactate. This can be achieved by reacting sodium lactate with deuterium oxide (D2O) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming deuterated pyruvate.

    Reduction: The compound can be reduced back to its corresponding alcohol form using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Deuterated pyruvate.

    Reduction: Deuterated lactate.

    Substitution: Various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

Sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

    Biology: Employed in metabolic studies to trace the pathways of lactate metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate is primarily based on its isotopic properties. The presence of deuterium atoms affects the compound’s vibrational frequencies, which can influence reaction rates and mechanisms. In biological systems, it can be used to trace metabolic pathways due to its similarity to naturally occurring lactate but with distinguishable isotopic signatures.

Comparison with Similar Compounds

    Sodium;2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate: Another deuterium-labeled compound used in NMR spectroscopy.

    Sodium;2,2,3,3-tetradeuterio-3-hydroxypropanoate: Similar in structure but with deuterium atoms at different positions.

Uniqueness: Sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate is unique due to the specific placement of deuterium atoms, which makes it particularly useful for studying specific reaction mechanisms and metabolic pathways. Its isotopic labeling provides distinct advantages in analytical techniques like NMR spectroscopy, where it can serve as an internal standard or a tracer.

Properties

Molecular Formula

C3H5NaO3

Molecular Weight

116.08 g/mol

IUPAC Name

sodium;2,3,3,3-tetradeuterio-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3,2D;

InChI Key

NGSFWBMYFKHRBD-LHHVLQQYSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

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